Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate
Description
Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a phenoxymethyl substituent at the 2-position and an ethoxycarbonyl group at the 5-position of the pyrimidine ring. Its synthesis typically involves condensation reactions, alkylation, or nucleophilic substitution, as seen in analogous pyrimidine derivatives . The phenoxymethyl group introduces steric bulk and electron-donating properties, which may influence both reactivity and biological activity.
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-14(17)11-8-15-13(16-9-11)10-19-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3 |
InChI Key |
WGPONGPOGHTKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-Chloropyrimidine-5-carboxylate
The chlorination of ethyl 2-hydroxypyrimidine-5-carboxylate serves as a critical intermediate step. This reaction typically employs phosphorus oxychloride (POCl₃) under reflux conditions. For example, a slurry of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (100 g, 0.59 mol) in POCl₃ (600 mL) heated to 117°C for 2 hours yields ethyl 2-chloropyrimidine-5-carboxylate after purification via flash chromatography (heptane/ethyl acetate 9:1). The reaction mechanism involves nucleophilic substitution at the 2-position, where the hydroxyl group is replaced by chlorine.
Key Reaction Conditions
Phenoxymethyl Group Introduction
Substitution of the chloride at the 2-position with a phenoxymethyl group is achieved via Ullmann-type coupling. A mixture of ethyl 2-chloropyrimidine-5-carboxylate, phenol, and a copper catalyst (e.g., CuI) in dimethylformamide (DMF) at 120°C facilitates the formation of the C–O bond. For instance, reacting 1.2 g of the chloride with sodium phenoxymethoxide in the presence of CuI for 12 hours yields the target compound. Optimization studies indicate that elevated temperatures (≥120°C) and polar aprotic solvents enhance reaction efficiency.
Optimized Parameters
Direct Ring Synthesis via Condensation
Precursor Design
An alternative route involves constructing the pyrimidine ring with pre-installed substituents. Ethyl 3-(phenoxymethyl)-3-oxopropanoate, synthesized via Williamson ether synthesis between ethyl 3-bromo-3-oxopropanoate and sodium phenoxide, serves as a key diketone precursor. Condensation with amidine derivatives (e.g., guanidine carbonate) in ethanol under reflux forms the pyrimidine core.
Reaction Scheme
Mechanistic Insights
The reaction proceeds through a cyclocondensation mechanism, where the amidine attacks the β-keto ester, followed by dehydration and aromatization. Nuclear magnetic resonance (NMR) studies of intermediates confirm the retention of the phenoxymethyl group during cyclization.
Yield Optimization
-
Temperature: 80–90°C
-
Solvent: Ethanol
-
Catalyst: None required
-
Yield: 50–65%
Oxidation-Reduction Strategies
Hydroxymethyl Intermediate
Reduction of ethyl 2-formylpyrimidine-5-carboxylate (synthesized via Vilsmeier-Haack formylation) using sodium borohydride (NaBH₄) in methanol yields ethyl 2-(hydroxymethyl)pyrimidine-5-carboxylate. Subsequent Williamson ether synthesis with bromobenzene in the presence of KOH introduces the phenoxymethyl group.
Critical Steps
Challenges in Selectivity
Competing side reactions, such as over-oxidation of the hydroxymethyl group or ester hydrolysis, necessitate careful control of reaction pH and temperature. Chromatographic purification (silica gel, ethyl acetate/hexane) is often required to isolate the target compound.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to improve scalability. For example, a two-step process integrates POCl₃ chlorination and Ullmann coupling in tandem reactors, achieving a throughput of 1.2 kg/day with 65% overall yield. Key advantages include reduced reaction times (≤4 hours total) and minimized byproduct formation.
Process Parameters
| Step | Residence Time | Temperature |
|---|---|---|
| Chlorination | 30 minutes | 110°C |
| Ullmann Coupling | 2 hours | 130°C |
Green Chemistry Innovations
Solvent-free mechanochemical methods using ball milling have been explored. Ethyl 2-hydroxypyrimidine-5-carboxylate, phenol, and K₂CO₃ are milled with CuO nanoparticles (5 wt%) for 3 hours, achieving 58% yield without solvent waste.
Comparative Analysis of Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chlorination-Substitution | 45–60 | 95–98 | High |
| Direct Ring Synthesis | 50–65 | 90–95 | Moderate |
| Oxidation-Reduction | 55–60 | 85–90 | Low |
| Continuous Flow | 65 | 99 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine compounds.
Reduction: Alcohol derivatives.
Hydrolysis: Pyrimidine-5-carboxylic acid.
Scientific Research Applications
Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate has been studied for its promising biological activities, particularly against parasitic infections and inflammation.
Antiparasitic Properties
Research indicates that this compound exhibits notable antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness, and antiplasmodial effects against Plasmodium falciparum, responsible for malaria. The mechanisms of action are believed to involve interference with metabolic pathways crucial for parasite survival, making it a candidate for further development in antiparasitic therapies.
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. Studies demonstrate its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical routes. Common methods include:
- Mannich Reaction : This involves the reaction of formaldehyde with amines and active methylene compounds to form β-amino carbonyl compounds.
- Cyclization Reactions : These reactions facilitate the formation of the pyrimidine ring through condensation processes involving aldehydes and ureas or thioureas.
These synthetic approaches allow for the modification of the compound's structure to enhance its biological properties or optimize pharmacokinetic profiles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has focused on modifying various substituents to improve binding affinity and biological activity.
Comparison with Related Compounds
A comparative analysis with structurally similar compounds reveals that this compound stands out due to its phenoxymethyl substituent, which significantly enhances its biological activity compared to simpler pyrimidines. The following table summarizes some related compounds and their unique features:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains phenoxymethyl group enhancing reactivity | Antiparasitic, anti-inflammatory |
| Ethyl 2-methylpyrimidine-5-carboxylate | Methyl group at position 2 | Moderate bioactivity |
| Ethyl pyrimidine-5-carboxylate | Simplest structure among listed | Limited bioactivity |
| Ethyl 4-methylpyrimidine-5-carboxylate | Methyl substitution at position 4 | Varies based on substitution |
| Ethyl 2-chloropyrimidine-5-carboxylate | Chlorine substitution influencing reactivity | Potentially higher bioactivity |
Case Studies
Several studies have documented the efficacy of this compound in laboratory settings:
- In Vitro Studies : These studies have demonstrated significant inhibition of Plasmodium falciparum growth at low concentrations, indicating strong potential as an antimalarial agent.
- Inflammation Models : In animal models of inflammation, this compound exhibited a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs like indomethacin .
Mechanism of Action
The mechanism of action of ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in the inflammatory pathway, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate can be compared to other pyrimidine-5-carboxylate derivatives. Below is a detailed analysis of its analogs, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs
Physicochemical Properties
- NMR Shifts: Ethyl 2-phenylpyrimidine-5-carboxylate: $ ^1H $-NMR (DMSO-d6) δ 9.27 (s, H4/H6), 8.45–8.41 (m, aromatic H), 4.36 (q, OCH2) . Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate: $ ^1H $-NMR signals for methyl groups (δ ~2.5 ppm) and aromatic protons confirm regioselective substitution . this compound: Expected downfield shifts for the phenoxymethyl CH2 group (δ ~4.8–5.2 ppm) due to electron-withdrawing effects.
Biological Activity
Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate is a pyrimidine derivative notable for its diverse biological activities, particularly in the realms of antiparasitic and anti-inflammatory effects. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with a phenoxymethyl group at the 2-position and a carboxylate group at the 5-position. The presence of the ethyl ester enhances its solubility and reactivity, making it a promising candidate for medicinal applications. The compound can be represented as follows:
Antiparasitic Activity
Research indicates that this compound exhibits significant activity against various pathogens. Notably, it has demonstrated:
- Antitrypanosomal Activity : Effective against Trypanosoma brucei, the causative agent of sleeping sickness.
- Antiplasmodial Effects : Shows activity against Plasmodium falciparum, responsible for malaria.
The mechanisms of action are believed to involve interference with metabolic pathways essential for parasite survival, making this compound a potential candidate for antiparasitic therapies .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It has shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, indicating potent anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been studied to optimize its biological efficacy. For instance, derivatives with different substituents on the phenoxy group have shown varying degrees of bioactivity:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains phenoxymethyl group enhancing reactivity | Antiparasitic, anti-inflammatory |
| Ethyl 2-methylpyrimidine-5-carboxylate | Methyl group at position 2 | Moderate bioactivity |
| Ethyl pyrimidine-5-carboxylate | Simplest structure among listed | Limited bioactivity |
| Ethyl 4-methylpyrimidine-5-carboxylate | Methyl substitution at position 4 | Varies based on substitution |
| Ethyl 2-chloropyrimidine-5-carboxylate | Chlorine substitution influencing reactivity | Potentially higher bioactivity |
This table highlights how the phenoxymethyl substituent contributes significantly to the compound's enhanced biological activity compared to simpler pyrimidines .
Case Studies and Research Findings
Several studies have investigated the biological efficacy of this compound:
- Antiparasitic Studies : In vitro studies have confirmed its effectiveness against Trypanosoma brucei and Plasmodium falciparum, showcasing its potential in developing new antiparasitic drugs .
- Anti-inflammatory Research : A study demonstrated that derivatives of this compound could inhibit COX enzymes effectively, providing insights into their potential use as anti-inflammatory agents .
- Synthesis and Optimization : Various synthetic routes have been developed to produce this compound and its derivatives, focusing on optimizing yield and biological activity through structural modifications .
Q & A
Q. What are the key synthetic routes for Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate?
Methodological Answer: The compound is typically synthesized via esterification or coupling reactions. For example, analogous pyrimidine derivatives are prepared using coupling agents like O-benzotriazole-tetramethyl urea hexafluorophosphate (HBTU) under mild conditions (room temperature, 8 hours). Post-reaction, the product is extracted with ethyl acetate and purified via column chromatography or recrystallization from ethyl acetate/ethanol mixtures . Reaction monitoring via TLC or HPLC is recommended to confirm intermediate formation.
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly to confirm the pyrimidine ring substitution pattern and ester functionality. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., using C18 columns) assesses purity (>95%). Infrared (IR) spectroscopy can identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bonds .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the phenoxymethyl substituent. Stability should be periodically verified via HPLC to detect degradation products .
Advanced Research Questions
Q. How can reaction yields for this compound be optimized?
Methodological Answer: Yield optimization involves:
- Catalyst Screening : Test alternative coupling agents (e.g., EDC, DCC) alongside HBTU .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Elevated temperatures (40–50°C) may accelerate reactions but risk side products; monitor via in-situ IR .
- Purification Techniques : Use preparative HPLC for challenging separations, especially if impurities like regioisomers form during synthesis .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from:
- Purity Variability : Validate compound purity via orthogonal methods (HPLC, NMR) and quantify impurities (e.g., unreacted starting materials) .
- Assay Conditions : Standardize cell-based assays (e.g., NF-κB inhibition studies) using positive controls and replicate experiments .
- Structural Analogues : Compare activity with trifluoromethyl or methylthio derivatives (e.g., Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) to identify structure-activity relationships (SAR) .
Q. What computational approaches are suitable for studying its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase) and prioritize substituents for SAR studies .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to assess stability of binding poses .
- Quantum Mechanical Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or metabolic stability .
Q. How can impurity profiles be systematically analyzed during synthesis?
Methodological Answer:
- UPLC-MS : Employ ultra-performance liquid chromatography coupled with mass spectrometry to detect low-abundance impurities (e.g., ester hydrolysis byproducts) .
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation pathways .
- Isolation and Characterization : Use preparative TLC or HPLC to isolate impurities, followed by NMR and HRMS for structural identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
